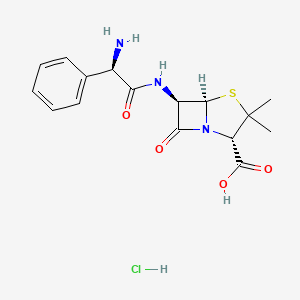

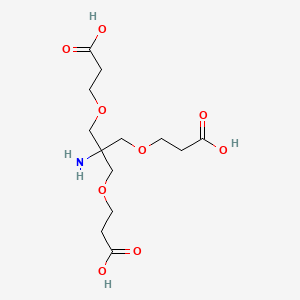

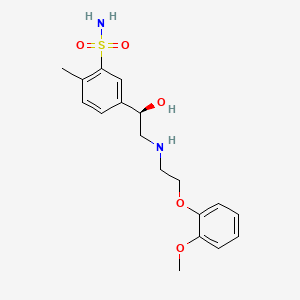

![molecular formula C28H23N7O3S B605563 5-[[5-(6,13-dimethyl-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaenyl)-2-oxo-4-sulfanylidenepyrimidin-1-yl]methyl]-N-(2H-tetrazol-5-yl)furan-2-carboxamide](/img/structure/B605563.png)

5-[[5-(6,13-dimethyl-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaenyl)-2-oxo-4-sulfanylidenepyrimidin-1-yl]methyl]-N-(2H-tetrazol-5-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

AR-C118925XX is a selective P2Y2 receptor antagonist. It is known for its ability to inhibit ATP-induced IL-6 production and phosphorylation of p38. This compound has shown potential in inhibiting bleomycin-induced dermal fibrosis in mice and ATP-induced tumor growth .

Mechanism of Action

Target of Action

AR-C118925XX is a potent, selective, competitive, and reversible antagonist of the P2Y2 receptor . The P2Y2 receptor is a G-protein coupled receptor that is activated by ATP and UTP, and plays a significant role in various physiological processes.

Mode of Action

AR-C118925XX interacts with the P2Y2 receptor in a competitive manner, meaning it competes with ATP and UTP for binding to the receptor . By binding to the receptor, AR-C118925XX prevents ATP and UTP from activating the receptor, thereby inhibiting the downstream effects of P2Y2 receptor activation .

Biochemical Pathways

The P2Y2 receptor is involved in a variety of biochemical pathways. One key pathway is the regulation of mucin secretion in bronchial epithelial cells . By inhibiting the P2Y2 receptor, AR-C118925XX can reduce ATP-induced mucin secretion .

Pharmacokinetics

The compound is soluble in dmso, which suggests it may have good bioavailability .

Result of Action

The primary molecular effect of AR-C118925XX is the inhibition of ATP-induced mucin secretion in bronchial epithelial cells . This suggests that AR-C118925XX could potentially be used to treat conditions characterized by excessive mucin secretion.

Biochemical Analysis

Biochemical Properties

AR-C118925XX plays a crucial role in biochemical reactions by acting as a selective antagonist of the P2Y2 receptor. This receptor is involved in various physiological processes, including inflammation, mucin secretion, and cell signaling. AR-C118925XX inhibits ATP-induced mucin secretion in bronchial epithelial cells with an IC50 of 1 μM . It also inhibits P2Y2 receptor-induced β-arrestin translocation in vitro, demonstrating its effectiveness in modulating receptor activity . The compound interacts with enzymes, proteins, and other biomolecules, primarily targeting the P2Y2 receptor and inhibiting its activity .

Cellular Effects

AR-C118925XX has significant effects on various types of cells and cellular processes. In bronchial epithelial cells, it inhibits ATP-induced mucin secretion, which is crucial for maintaining airway hydration and mucociliary clearance . The compound also affects cell signaling pathways by inhibiting the P2Y2 receptor, leading to reduced β-arrestin translocation . Additionally, AR-C118925XX influences gene expression and cellular metabolism by modulating the activity of the P2Y2 receptor, which plays a role in inflammatory responses and fibrosis .

Molecular Mechanism

The molecular mechanism of AR-C118925XX involves its binding to the P2Y2 receptor, where it acts as a competitive antagonist. By binding to the receptor, AR-C118925XX prevents the activation of the receptor by its natural ligand, ATP . This inhibition leads to a decrease in downstream signaling events, such as β-arrestin translocation and mucin secretion . The compound also inhibits the phosphorylation of p38, a key signaling molecule involved in inflammatory responses . These molecular interactions contribute to the overall effects of AR-C118925XX on cellular function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AR-C118925XX have been observed to change over time. The compound is stable when stored at -20°C and maintains its activity over extended periods . In vitro studies have shown that AR-C118925XX can inhibit ATP-induced mucin secretion and β-arrestin translocation consistently over time . In vivo studies have demonstrated that the compound can inhibit bleomycin-induced dermal fibrosis in mice, indicating its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of AR-C118925XX vary with different dosages in animal models. At lower doses, the compound effectively inhibits ATP-induced mucin secretion and β-arrestin translocation . At higher doses, AR-C118925XX can exhibit toxic or adverse effects, such as reduced cell viability and increased apoptosis . In animal models, the compound has been shown to inhibit bleomycin-induced dermal fibrosis at specific dosages, highlighting its potential therapeutic applications .

Metabolic Pathways

AR-C118925XX is involved in metabolic pathways related to the P2Y2 receptor. The compound interacts with enzymes and cofactors that regulate the activity of the receptor, leading to changes in metabolic flux and metabolite levels . By inhibiting the P2Y2 receptor, AR-C118925XX can modulate the production of inflammatory mediators and other metabolites involved in cellular responses .

Transport and Distribution

Within cells and tissues, AR-C118925XX is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to the P2Y2 receptor and other cellular components . This distribution pattern is crucial for its effectiveness in modulating receptor activity and cellular responses .

Subcellular Localization

AR-C118925XX is localized within specific subcellular compartments, where it exerts its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the plasma membrane, where the P2Y2 receptor is located . This subcellular localization is essential for the compound’s ability to inhibit receptor activity and modulate cellular processes .

Preparation Methods

The synthesis of AR-C118925XX involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared through a series of chemical reactions involving the formation of a tetrazole ring and the incorporation of various functional groups .

Chemical Reactions Analysis

AR-C118925XX undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: AR-C118925XX can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

AR-C118925XX has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the P2Y2 receptor and its role in various biochemical pathways.

Biology: Employed in research to understand the role of P2Y2 receptors in cellular signaling and inflammation.

Medicine: Investigated for its potential therapeutic effects in conditions such as fibrosis, cancer, and inflammatory diseases.

Industry: Utilized in the development of new drugs targeting the P2Y2 receptor

Comparison with Similar Compounds

AR-C118925XX is unique due to its high selectivity and potency as a P2Y2 receptor antagonist. Similar compounds include:

MRS2179: A selective antagonist for the P2Y1 receptor.

MRS2216: Another selective antagonist for the P2Y1 receptor.

MRS2578: A selective antagonist for the P2Y6 receptor.

NF157: A selective antagonist for the P2Y11 receptor.

Cangrelor: A selective antagonist for the P2Y12 receptor.

Ticagrelor: Another selective antagonist for the P2Y12 receptor.

AR-C67085: A selective antagonist for the P2Y13 receptor.

These compounds differ in their selectivity for various P2Y receptor subtypes, making AR-C118925XX particularly valuable for studies focused on the P2Y2 receptor.

Properties

IUPAC Name |

5-[[5-(6,13-dimethyl-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaenyl)-2-oxo-4-sulfanylidenepyrimidin-1-yl]methyl]-N-(2H-tetrazol-5-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23N7O3S/c1-15-3-8-20-17(11-15)5-6-18-12-16(2)4-9-21(18)24(20)22-14-35(28(37)30-26(22)39)13-19-7-10-23(38-19)25(36)29-27-31-33-34-32-27/h3-12,14,24H,13H2,1-2H3,(H,30,37,39)(H2,29,31,32,33,34,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKNPGQAFNALOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(C3=C(C=C2)C=C(C=C3)C)C4=CN(C(=O)NC4=S)CC5=CC=C(O5)C(=O)NC6=NNN=N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23N7O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

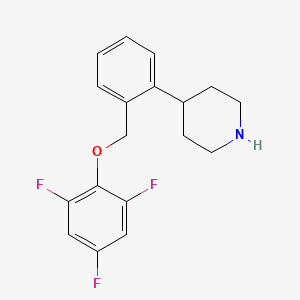

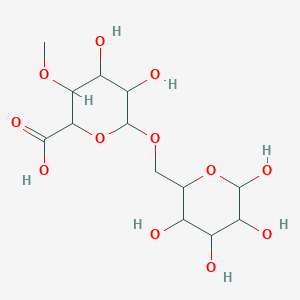

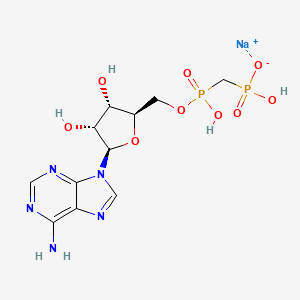

![(3S)-4-[[(3S,4R,7S,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-31-[(1S)-1-carboxyethyl]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-3-yl]amino]-3-[[(Z)-10-methyldodec-3-enoyl]amino]-4-oxobutanoic acid](/img/structure/B605493.png)